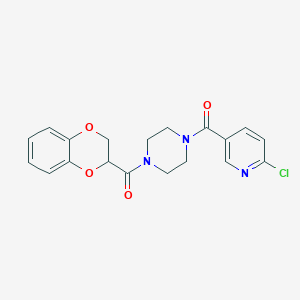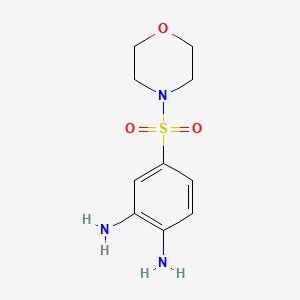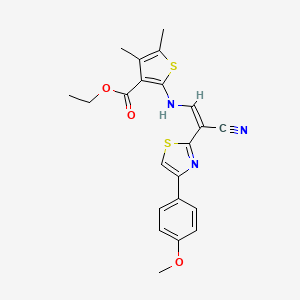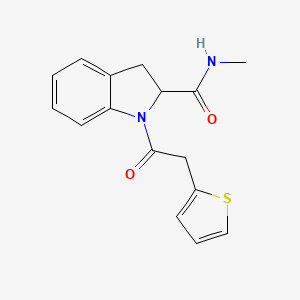![molecular formula C19H18FNO3S B2717628 N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide CAS No. 1797876-97-1](/img/structure/B2717628.png)
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide” is not explicitly described in the available resources .Chemical Reactions Analysis
The chemical reactions involving “N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide” are not explicitly mentioned in the available literature .Applications De Recherche Scientifique
Fluorescent Probe Technique : A study using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe demonstrated its potential in binding studies, particularly with bovine serum albumin. This application is crucial for understanding protein interactions and the nature of binding in biological systems (Jun et al., 1971).
Biosynthetic Incorporation in Proteins : Another research highlighted the use of a fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, for selective incorporation into proteins. This method is significant for studying protein structure and interactions both in vitro and in vivo (Summerer et al., 2006).
Fuel Cell Applications : A study on sulfonated naphthalene dianhydride based polyimide copolymers, which are related to sulfonamide compounds, showcased their potential in fuel cell applications. These copolymers are evaluated for properties like water sorption, proton conductivity, and stability, crucial for their effectiveness in fuel cells (Einsla et al., 2005).
Sensors for Saccharides : A series of water-soluble amino-naphthalenes were prepared as model fluorophores for studying fluorescence quenching with phenylboronic acids. This research is important for developing boronic acid sensors suitable for detecting saccharides under physiological conditions (McGregor et al., 2011).
PET Imaging Agents : Carbon-11 labeled naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging of human CCR8. These agents demonstrate the potential of sulfonamide derivatives in diagnostic imaging and monitoring of biological processes (Wang et al., 2008).
Chirality Sensing : The development of stereodynamic probes based on naphthalene scaffold for rapid binding and chirality sensing is another significant application. These probes translate binding events into optical responses, useful in various analytical applications (Bentley & Wolf, 2014).
Europium(III) Complexes for pH Sensing : Europium(III) complexes with naphthalene-sulfonamide derivatives have been designed as fluorescent pH probes. These complexes exhibit high sensitivity in monitoring pH changes, useful in both in vitro and in vivo studies (Zhang et al., 2011).
Photorepair of DNA Photodimers : The photolysis of a dansylamide moiety in metal complexes has been studied for its potential in the photorepair of DNA photodimers. This application is significant in understanding DNA repair mechanisms and the development of therapeutic strategies (Aoki et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-24-18(15-8-4-9-16(20)12-15)13-21-25(22,23)19-11-5-7-14-6-2-3-10-17(14)19/h2-12,18,21H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQALDVMSZUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2717549.png)



![2-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)
![1-Cyclopropyl-2-[(9-methylpurin-6-yl)amino]-1-phenylethanol](/img/structure/B2717558.png)
![Ethyl 5-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2717560.png)

![5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B2717562.png)
![6-(3-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2717563.png)

